3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl-
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Description
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Biological Activity
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl-, also known by its CAS number 4551-69-3, is a compound belonging to the pyrazolone class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, providing a comprehensive overview supported by data tables and case studies.
Molecular Formula: C18H16N2O2
Molecular Weight: 284.33 g/mol
CAS Registry Number: 4551-69-3
InChI Key: JDOLPAMOKSAEMD-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3H-Pyrazol-3-one derivatives. For instance, a study evaluating various pyrazole derivatives found that certain compounds exhibited significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Activity |
---|---|---|
4a | 0.25 | Antibacterial |
5a | 0.22 | Antibacterial |
7b | 0.23 | Antibacterial |
10 | 0.24 | Antibacterial |
13 | 0.25 | Antibacterial |
Antifungal Activity
The antifungal properties of pyrazolone derivatives have also been documented. A specific study focused on the synthesis of novel pyrazolone compounds demonstrated their effectiveness against several phytopathogenic fungi, showcasing their potential as agricultural antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazolone compounds are well-established in literature. Compounds similar to 3H-Pyrazol-3-one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Case Study: In Vitro Evaluation
In an in vitro study assessing the biological activity of various pyrazolone derivatives, researchers synthesized several new compounds and evaluated their effects on human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. Among these, one derivative exhibited superior activity compared to established inhibitors like brequinar and teriflunomide, indicating its potential for further development as an immunosuppressive agent .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications in the benzoyl group significantly influenced the antimicrobial efficacy of pyrazolone derivatives. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria, while electron-donating groups were more effective against Gram-negative strains .
Properties
CAS No. |
30182-86-6 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-benzoyl-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(17(21)14-9-5-3-6-10-14)18(22)20(19(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
PNCWXAFRQYDVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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